
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an iodine atom at the 3-position and a 4-(methylsulfonyl)phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of a pre-formed pyrazole ring. The starting material, 1-(4-(methylsulfonyl)phenyl)-1H-pyrazole, can be iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and conditions would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole.
Scientific Research Applications
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methylsulfonyl group can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-(4-methylphenyl)-1H-pyrazole: Similar structure but lacks the sulfonyl group.
3-Bromo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole: Lacks the halogen atom.
Uniqueness
3-Iodo-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole is unique due to the combination of the iodine atom and the methylsulfonyl group. This combination can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9IN2O2S |
|---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
3-iodo-1-(4-methylsulfonylphenyl)pyrazole |
InChI |
InChI=1S/C10H9IN2O2S/c1-16(14,15)9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3 |
InChI Key |
NDGSIHIUXHUUJN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



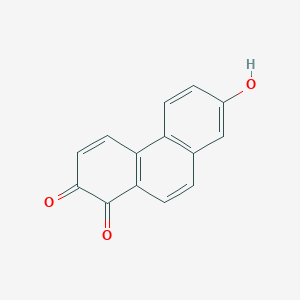

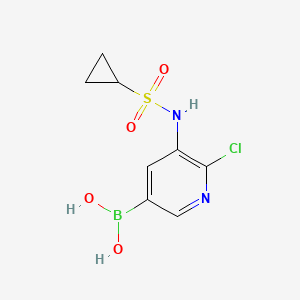

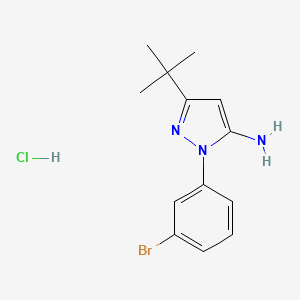
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
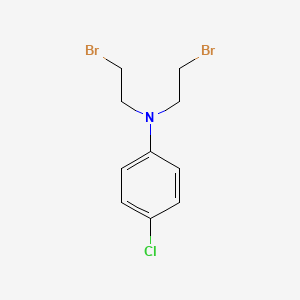
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
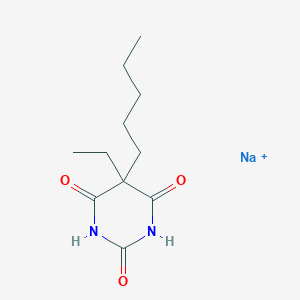
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
